molecular formula C50H44O2P2 B2731445 (2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole CAS No. 1435940-19-4

(2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole

Cat. No. B2731445
CAS RN: 1435940-19-4
M. Wt: 738.848
InChI Key: HDNWNMANFZGXKV-PCWWFIRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole is a useful research compound. Its molecular formula is C50H44O2P2 and its molecular weight is 738.848. The purity is usually 95%.
BenchChem offers high-quality (2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Charge-Transfer Complexes and Electronic Properties

Compounds with anthracene units and their derivatives have been extensively studied for their ability to form charge-transfer complexes and exhibit unique electronic properties. For example, Takimiya et al. (1991) synthesized dimethyl and tetramethyl derivatives of anthracene-based systems, demonstrating their potential as electron donors in charge-transfer complexes with various electron acceptors. These complexes displayed a wide range of electrical conductivities, highlighting their potential in electronic applications (Takimiya, Aso, Otsubo, & Ogura, 1991).

Redox Behavior and Conjugation

The synthesis and redox behavior of highly conjugated bis(benzo-1,3-dithiole) and bis(benzothiazole) systems, containing aromatic linking groups like anthracenyl, have been explored. These systems displayed significant single-electron redox waves, indicating their potential in redox-based applications (Bryce, Fleckenstein, & Hünig, 1990).

Phosphite Ligands and Catalysis

Sterically congested phosphite ligands, incorporating complex structures similar to the query compound, have been synthesized and characterized. These ligands have shown unique properties, such as unprecedented eight-bond P,P coupling observed in their NMR spectra, suggesting their potential in catalytic applications and as ligands in complex syntheses (Pastor, Shum, Rodebaugh, Debellis, & Clarke, 1993).

Organic Transistors and Thin-Film Mobility

The impact of bulky side-chain substituents on the molecular packing and thin-film transistor mobility of anthracene derivatives has been investigated. These studies provide insights into the design of organic semiconductors with high charge-carrier mobility, which is crucial for the development of high-performance organic electronics (Tang, Reichardt, Siegrist, Mannsfeld, & Bao, 2008).

Fluorescence Probes

Anthracenyl-substituted heterocycles have been developed as acid-sensitive fluorescence probes, illustrating the potential of anthracene derivatives in sensor applications. These probes can undergo significant red-shifts in absorption and emission maxima upon protonation, making them useful for pH sensing and fluorescence switching (Ihmels, Meiswinkel, Mohrschladt, Otto, Waidelich, Towler, White, Albrecht, & Schnurpfeil, 2005).

properties

IUPAC Name

(2S)-4-anthracen-9-yl-2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44O2P2/c1-49(2,3)53-45-39(43-35-21-11-7-17-31(35)29-32-18-8-12-22-36(32)43)25-15-27-41(45)51-47(53)48-52-42-28-16-26-40(46(42)54(48)50(4,5)6)44-37-23-13-9-19-33(37)30-34-20-10-14-24-38(34)44/h7-30,47-48H,1-6H3/t47-,48-,53?,54?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNWNMANFZGXKV-PCWWFIRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6OC7=CC=CC(=C7P6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)[C@H]6OC7=CC=CC(=C7P6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.